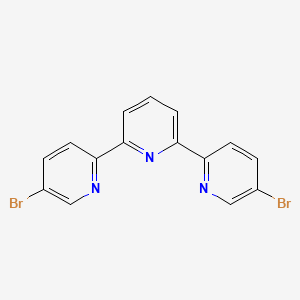
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the tetrahydroisoquinoline core
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several routes. One common method involves the catalytic hydrogenation of a Schiff base compound in the presence of amine or amide salts using palladium or platinum catalysts . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods often involve continuous processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Catalytic hydrogenation can reduce the compound to its fully saturated form.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the aromatic ring. Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential neuroprotective effects and its ability to interact with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent for treating neurological disorders.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can inhibit photosynthesis by blocking the electron flow in photosystem II, similar to the action of related compounds .
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be compared to other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
Triclocarban: An antibacterial agent with a similar dichlorophenyl structure.
Pyrazoline derivatives: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities. The uniqueness of this compound lies in its specific structural features and its diverse range of applications in various scientific fields.
Propriétés
Numéro CAS |
155315-03-0 |
|---|---|
Formule moléculaire |
C15H13Cl2N |
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H13Cl2N/c16-13-6-5-11(9-14(13)17)15-12-4-2-1-3-10(12)7-8-18-15/h1-6,9,15,18H,7-8H2 |
Clé InChI |
UOWYFERBGSCIER-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
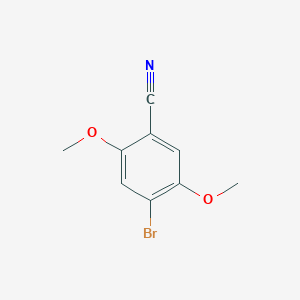
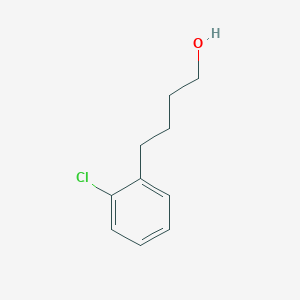

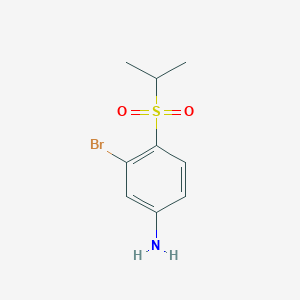

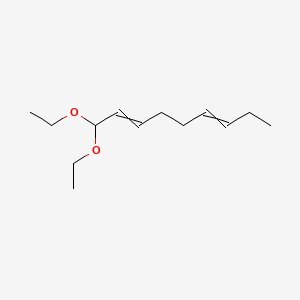

![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)

![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
